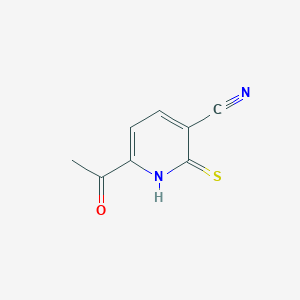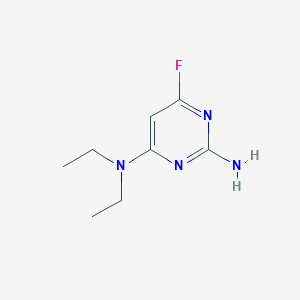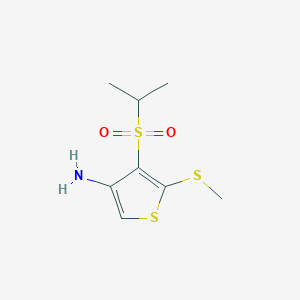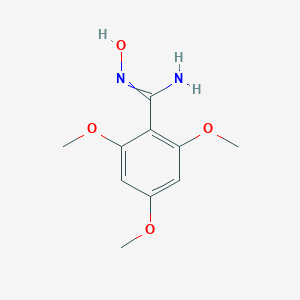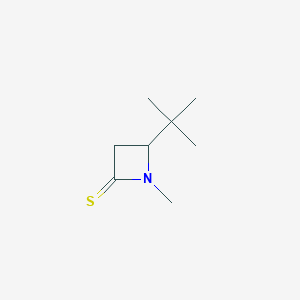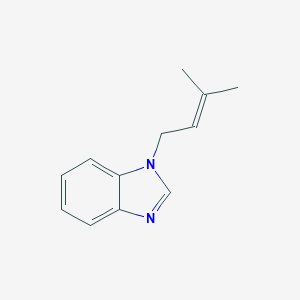
1-(3-Methylbut-2-enyl)benzimidazole
Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “1-(3-Methylbut-2-enyl)benzimidazole”, benzimidazole derivatives can be synthesized through various methods . For instance, one method involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent . Another method involves copper (I)-catalysed intramolecular C–N cross-coupling .Scientific Research Applications
Agricultural Applications : Carbendazim (MBC) and tebuconazole (TBZ), related to benzimidazole, are used in agriculture for preventing and controlling fungal diseases. Solid lipid nanoparticles and polymeric nanocapsules have been developed as carrier systems for these fungicides. These systems modify the release profiles of the fungicides, reducing environmental and human toxicity (Campos et al., 2015).
DNA Binding and Cytotoxicity : Benzimidazole-based Schiff base copper(II) complexes have been synthesized, showing substantial in vitro cytotoxic effect against various cancer cell lines and effectively binding DNA through an intercalative mode. This suggests potential applications in cancer therapy (Paul et al., 2015).
Antibacterial Agents : Novel derivatives of benzimidazole have shown profound antibacterial activity against both gram-negative and gram-positive bacteria. Quantitative structure-activity relationship (QSAR) studies helped to understand the correlation between molecular descriptors and biological activity (Sharma et al., 2012).
Antioxidant Properties : Certain benzimidazole derivatives exhibit in vitro effects on rat liver microsomal lipid peroxidation levels, indicating potential antioxidant applications (Kuş et al., 2004).
DNA Topoisomerase I Inhibition : Benzimidazole derivatives have been found active as inhibitors of type I DNA topoisomerases, which is significant in the context of cancer research (Alpan et al., 2007).
Anti-tubercular and Antimicrobial Activities : Benzimidazole acetic acid derivatives have shown promising anti-tubercular activity and good antimicrobial activities (Maste et al., 2011).
Gastric Acid Secretion Inhibition : Substituted benzimidazoles inhibit gastric acid secretion by blocking (H+ + K+) ATPase, suggesting their potential use in treating conditions related to excessive stomach acid (Fellenius et al., 1981).
Cancer Treatment : A specific benzimidazole derivative, ABT-888, has shown effectiveness against cancer in clinical trials. It exhibits excellent potency against both PARP-1 and PARP-2 enzymes, crucial in cancer therapy (Penning et al., 2009).
properties
IUPAC Name |
1-(3-methylbut-2-enyl)benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-10(2)7-8-14-9-13-11-5-3-4-6-12(11)14/h3-7,9H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQVYBZUPJDNPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1C=NC2=CC=CC=C21)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylbut-2-enyl)benzimidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




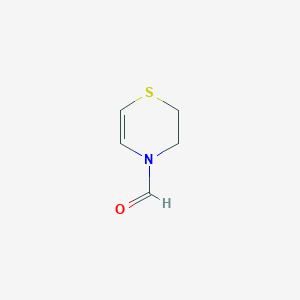
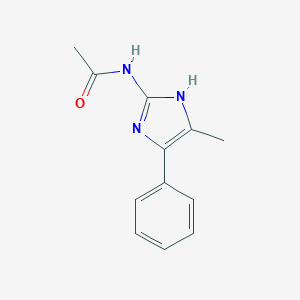
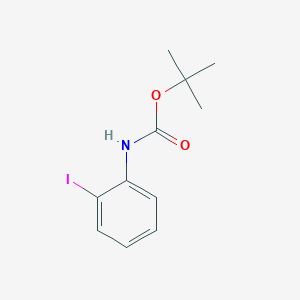

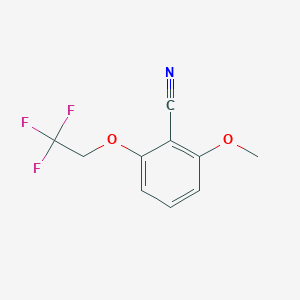
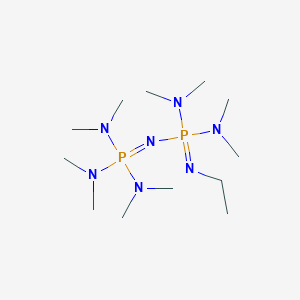
![Carbamic acid, [(1R,4S)-4-(hydroxymethyl)-2-cyclobuten-1-yl]-, 1,1-](/img/structure/B63001.png)
